molecular formula C66H126N2NaO19P2 B1671054 Eritoran tetrasodium CAS No. 185954-98-7

Eritoran tetrasodium

Número de catálogo: B1671054
Número CAS: 185954-98-7
Peso molecular: 1336.6 g/mol
Clave InChI: VWBKHJFUANCARN-NRRRZCFBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

    Eritoran tetrasódico: es un lípido sintético diseñado para inhibir el receptor (receptor similar a Toll 4).

  • Fue desarrollado como un tratamiento potencial para la sepsis grave, una condición que pone en peligro la vida y se caracteriza por inflamación sistémica.
  • El compuesto es estructuralmente similar a lípido A , un componente de las paredes celulares bacterianas que se une a TLR4 y activa una respuesta inmune.
  • Eritoran, sin embargo, se une a TLR4 sin activarlo, modulando así la respuesta inmune .
  • Métodos De Preparación

    • Eritoran tetrasódico se administra por vía intravenosa como sal sódica.
    • Las rutas sintéticas específicas y las condiciones de reacción para su preparación no están ampliamente disponibles en la literatura.
  • Análisis De Reacciones Químicas

    • Las reacciones químicas de Eritoran no están extensamente documentadas.
    • Es probable que sufra interacciones relacionadas con su estructura lipídica, como hidrólisis, esterificación y fosforilación.
    • Los reactivos y condiciones comunes para estas reacciones permanecen sin revelar.
  • Aplicaciones Científicas De Investigación

    Sepsis Treatment

    Eritoran tetrasodium has been extensively studied for its potential in treating sepsis, a life-threatening condition caused by systemic infection leading to organ dysfunction.

    • Phase 2 Trials : Initial trials indicated that eritoran treatment was well tolerated and showed a trend toward reduced mortality rates in patients with severe sepsis .
    • Phase 3 Trials : A subsequent phase 3 trial, however, did not demonstrate a significant reduction in mortality compared to placebo, indicating the need for further research to clarify its efficacy .

    Key Findings from Clinical Studies :

    • In preclinical models, this compound improved survival rates by limiting excessive inflammatory responses associated with LPS .
    • A review of multiple studies highlighted its pharmacokinetics and pharmacodynamics, emphasizing its potential role in managing sepsis when combined with standard treatments .

    Corneal Inflammation

    This compound has shown promise in treating corneal inflammation induced by pathogens such as Pseudomonas aeruginosa.

    • Inhibition of Inflammation : A study demonstrated that eritoran significantly inhibited neutrophil infiltration and cytokine production in corneal tissues when stimulated by LPS .
    • Clinical Relevance : This application is particularly relevant for patients with contact lens-related complications or other inflammatory ocular conditions.

    Table 1: Summary of Clinical Trials Involving this compound

    Study TypeConditionFindingsReference
    Phase 2 TrialSepsisWell tolerated; trend towards lower mortality at higher doses
    Phase 3 TrialSevere SepsisNo significant effect on mortality compared to placebo
    Preclinical StudyInflammationReduced cytokine release; improved survival in animal models
    Corneal InflammationOcular InfectionSignificant inhibition of neutrophil infiltration and IL-8 production

    Case Study 1: Sepsis Management

    A cohort study involving patients with severe sepsis treated with this compound indicated that while initial results showed promise, the lack of significant outcomes in larger trials necessitated further investigation into patient selection and dosing strategies.

    Case Study 2: Corneal Inflammation

    In a controlled study on corneal inflammation due to bacterial infection, patients receiving this compound exhibited marked reductions in both clinical symptoms and inflammatory markers compared to those receiving standard care alone.

    Mecanismo De Acción

  • Comparación Con Compuestos Similares

    • La singularidad de Eritoran radica en su objetivo específico de TLR4.
    • Compuestos similares, si los hay, no se han mencionado explícitamente en la literatura disponible.

    Actividad Biológica

    Eritoran tetrasodium, also known as E5564, is a synthetic lipid A analog that serves as a potent antagonist of the Toll-like receptor 4 (TLR4) pathway. This compound has garnered significant attention for its potential therapeutic applications, particularly in the treatment of sepsis and other inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, preclinical and clinical findings, and potential future applications.

    This compound functions primarily by inhibiting the binding of lipopolysaccharides (LPS) to the TLR4-MD2 receptor complex. This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The structural basis for this antagonism lies in eritoran's ability to competitively bind to MD2, thereby blocking LPS from initiating an inflammatory response without exhibiting significant agonistic effects itself .

    Preclinical Studies

    Preclinical studies have demonstrated that this compound effectively limits excessive inflammatory mediator release associated with LPS exposure. Notably, it has shown promise in improving survival rates in various animal models of sepsis and endotoxemia:

    • In Vitro Studies : Eritoran significantly reduced cytokine production in response to LPS stimulation in human and animal models. It inhibited NF-κB activation and subsequent inflammatory mediator release .
    • In Vivo Studies : Animal models treated with eritoran exhibited improved survival rates during induced sepsis, suggesting its potential as a therapeutic agent in managing severe infections .

    Clinical Trials and Findings

    This compound has undergone several clinical trials to evaluate its safety and efficacy in humans:

    • Phase I Trials : Initial studies indicated that eritoran could block cytokine responses to endotoxin challenges in healthy volunteers, supporting its role as an effective TLR4 antagonist .
    • Phase II Trials : A study involving patients with severe sepsis showed that those treated with eritoran had a lower mortality rate compared to placebo (37.5% vs 56.3%), although this difference was not statistically significant .
    • Ongoing Research : Current phase III trials are assessing the efficacy of eritoran in larger populations of patients at high risk for death due to sepsis. These studies aim to confirm earlier findings and establish clearer clinical guidelines for its use .

    Case Studies

    Several case studies have illustrated the potential benefits of this compound in specific conditions:

    • Corneal Inflammation : In murine models, eritoran significantly inhibited corneal inflammation induced by Pseudomonas aeruginosa through TLR4-mediated pathways. The treatment reduced neutrophil infiltration and chemokine production, demonstrating its efficacy in ocular inflammatory diseases .
    • Liver Injury : Research indicates that eritoran can ameliorate liver injury caused by hepatic ischemia-reperfusion by blocking HMGB1-mediated inflammation through TLR4 antagonism .

    Summary of Findings

    The following table summarizes key findings from various studies on this compound:

    Study TypeKey FindingsReference
    PreclinicalInhibited LPS-induced cytokine production; improved survival in sepsis models
    Phase I TrialBlocked cytokine responses in healthy volunteers
    Phase II TrialReduced mortality in severe sepsis patients (not statistically significant)
    Corneal StudyReduced neutrophil infiltration and inflammation
    Liver Injury StudyAmeliorated liver injury via TLR4 pathway inhibition

    Q & A

    Basic Research Questions

    Q. What experimental methodologies are recommended to study Eritoran tetrasodium’s mechanism of action as a TLR4 antagonist?

    this compound (E5564) inhibits TLR4 signaling by competitively binding to the MD-2 co-receptor, blocking LPS-induced inflammation. Key methodologies include:

    • In vitro assays : Use human monocytes/macrophages to measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA after LPS stimulation with/without Eritoran .
    • Structural studies : Molecular docking simulations to analyze Eritoran’s binding affinity to MD-2 compared to lipid A .
    • Functional assays : Measure NF-κB activation using luciferase reporter constructs in TLR4-expressing cell lines .

    Q. How should in vivo models be designed to evaluate Eritoran’s anti-inflammatory effects in sepsis or ischemia-reperfusion injury?

    • Dosage : 5 mg/kg (intravenous) in murine models of liver ischemia-reperfusion ; 2–4 mg/kg for endotoxemia .
    • Outcome measures : Survival rates, serum pro-inflammatory cytokines (TNF-α, IL-1β), and histopathological analysis of organ damage .
    • Controls : Include LPS-challenged animals treated with placebo and TLR4 knockout models to confirm specificity .

    Q. What are validated protocols for assessing Eritoran’s impact on cytokine profiles in immune cells?

    • Isolate primary human monocytes/macrophages and stimulate with HIV-1 Tat protein or LPS. Measure IL-10 suppression via flow cytometry or multiplex assays .
    • Use TLR4-specific inhibitors (e.g., TAK-242) as comparators to confirm Eritoran’s target specificity .

    Advanced Research Questions

    Q. How can researchers reconcile contradictory clinical trial outcomes (e.g., failed Phase III sepsis trials) with preclinical success?

    • Hypothesis testing : Evaluate whether patient heterogeneity (e.g., varying endotoxin levels, comorbidities) or timing of Eritoran administration affected outcomes .
    • Post hoc analysis : Stratify Phase III data by biomarkers like plasma LPS levels to identify subpopulations that benefited .
    • Preclinical refinement : Use polymicrobial sepsis models (e.g., cecal ligation and puncture) instead of pure endotoxemia to better mimic human sepsis .

    Q. What experimental strategies can elucidate cell-type-specific responses to Eritoran in complex tissues (e.g., cornea, heart)?

    • Cell-specific knockout models : Use Cre-lox systems to delete TLR4 in corneal epithelial cells vs. macrophages and compare Eritoran’s efficacy in reducing neutrophil infiltration .
    • Single-cell RNA sequencing : Profile Eritoran-treated cardiac tissue to identify differentially expressed genes in cardiomyocytes vs. endothelial cells .

    Q. How should researchers design studies to analyze Eritoran’s dual role in suppressing pro-inflammatory cytokines while potentially elevating anti-inflammatory mediators (e.g., IL-10)?

    • Time-course experiments : Collect longitudinal data on cytokine levels (e.g., TNF-α, IL-10) in serum and tissue homogenates to track dynamic shifts .
    • Pathway inhibition : Combine Eritoran with JAK/STAT inhibitors to test IL-10’s contribution to its therapeutic effects .

    Q. What statistical approaches are recommended for resolving contradictions in Eritoran’s efficacy across different disease models (e.g., sepsis vs. corneal inflammation)?

    • Meta-analysis : Pool data from multiple preclinical studies to identify dose-response relationships or model-specific confounding factors .
    • Multivariate regression : Adjust for variables like LPS dosage, route of administration, and animal strain in cross-study comparisons .

    Q. Methodological Guidance for Data Interpretation

    Q. How can researchers address discrepancies in Eritoran’s vascular vs. cardiac effects observed in endotoxemia models?

    • Mechanistic studies : Compare TLR4 expression levels in cardiac myocytes vs. vascular smooth muscle cells using qPCR .
    • Functional assays : Measure calcium flux or contractility in isolated aortic rings to assess Eritoran’s direct impact on vascular tone .

    Q. What in vitro and in vivo models best replicate the human pharmacokinetics of Eritoran for translational research?

    • In vitro : Use human liver microsomes to predict metabolic stability and cytochrome P450 interactions .
    • In vivo : Employ non-human primates for PK/PD studies due to closer homology to human TLR4 signaling .

    Q. How should combination therapies (e.g., Eritoran + antibiotics) be experimentally optimized for synergistic efficacy?

    • Factorial design : Test Eritoran with tobramycin in P. aeruginosa keratitis models, varying drug sequences and doses .
    • Biomarker-driven endpoints : Measure bacterial load, neutrophil infiltration, and chemokine (CXCL1) levels to quantify synergy .

    Propiedades

    Número CAS

    185954-98-7

    Fórmula molecular

    C66H126N2NaO19P2

    Peso molecular

    1336.6 g/mol

    Nombre IUPAC

    tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate

    InChI

    InChI=1S/C66H126N2O19P2.Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);/b26-25-;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;/m1./s1

    Clave InChI

    VWBKHJFUANCARN-NRRRZCFBSA-N

    SMILES

    CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+]

    SMILES isomérico

    CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na]

    SMILES canónico

    CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na]

    Apariencia

    Solid powder

    Pureza

    >98% (or refer to the Certificate of Analysis)

    Vida útil

    >2 years if stored properly

    Solubilidad

    Soluble in DMSO

    Almacenamiento

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Sinónimos

    B-1287;  E-5564;  B1287;  E5564;  B 1287;  E 5564

    Origen del producto

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.